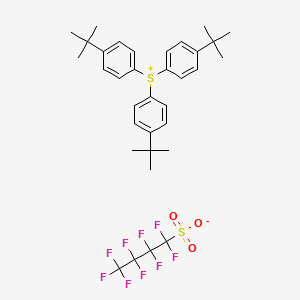

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

Übersicht

Beschreibung

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate is an organic compound with the molecular formula [(CH3)3C6H4]3SC4F9SO3. It is commonly used as a cationic photoinitiator and photoacid generator in various applications. This compound is known for its high purity, typically electronic grade with ≥99% trace metals basis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate involves the reaction of 4-tert-butylphenylsulfonium salts with perfluoro-1-butanesulfonate. The reaction is typically carried out under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired scale and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired electronic grade quality. The production process is optimized for efficiency and cost-effectiveness while maintaining strict quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds. These products have various applications in different fields, including materials science and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate has a wide range of scientific research applications, including:

Chemistry: Used as a cationic photoinitiator in polymerization reactions and as a photoacid generator in photolithography.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals and as a component in drug delivery systems.

Wirkmechanismus

The mechanism of action of Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate involves the generation of acid upon exposure to light. The sulfonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in photopolymerization and photolithography processes, where it initiates the polymerization of monomers or the cross-linking of polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Triphenylsulfonium perfluoro-1-butanesulfonate: Another cationic photoinitiator with similar applications but different structural properties.

Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate: Used in similar applications but with different reactivity and stability.

Triphenylsulfonium triflate: A related compound with similar photoinitiating properties but different anionic components.

Uniqueness

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate is unique due to its high thermal stability, high purity, and efficient acid generation upon photolysis. These properties make it particularly suitable for applications requiring precise control over acid generation and high-performance materials .

Biologische Aktivität

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate, often referred to as "TBSPS," is a compound that has garnered attention in both chemical and biological research due to its unique properties and potential applications. This article delves into the biological activity of TBSPS, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

TBSPS is characterized by its sulfonium ion structure, which is known for its cationic properties. The compound features three 4-tert-butylphenyl groups attached to a sulfonium center, along with a perfluoro-1-butanesulfonate moiety. This configuration contributes to its stability and reactivity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C27H45F9O3S2 |

| Molecular Weight | 635.74 g/mol |

| Melting Point | 194-197 °C |

| Solubility | Soluble in γ-butyrolactone, ethyl lactate |

| CAS Number | 241806-75-7 |

The biological activity of TBSPS is primarily linked to its role as a cationic photoinitiator . When exposed to UV light, TBSPS undergoes homolytic cleavage, generating reactive cationic species that can initiate polymerization processes. This property makes it valuable in various applications, particularly in the fields of materials science and biochemistry.

Enzyme Interaction

TBSPS has been shown to interact with specific enzymes, potentially inhibiting their activity through competitive binding. The presence of the bulky tert-butyl groups enhances its lipophilicity, allowing for better membrane penetration and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBSPS. In vitro assays demonstrated that TBSPS exhibits significant inhibitory effects against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest that TBSPS could be explored as a potential antimicrobial agent in clinical settings.

Cell Viability Assays

In cell viability studies using human cell lines, TBSPS showed dose-dependent cytotoxicity. The compound was tested at concentrations ranging from 1 µM to 100 µM:

- At low concentrations (1-10 µM), TBSPS exhibited minimal cytotoxic effects.

- At higher concentrations (50-100 µM), significant reductions in cell viability were observed, indicating potential toxicity at elevated levels.

Case Study: Photopolymerization Applications

A notable case study involved the use of TBSPS in photopolymerization reactions for biomedical applications. Researchers utilized TBSPS as a photoinitiator in the synthesis of biodegradable polymers for drug delivery systems. The results indicated successful polymer formation with controlled release profiles for therapeutic agents.

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZAQSLOKICOMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39F9O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407819 | |

| Record name | Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

730.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241806-75-7 | |

| Record name | Tris(4-tert-butylphenyl)sulfonium perfluorobutanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.